molecular formula C13H18N4 B2518373 2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine CAS No. 1322604-89-6

2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine

Cat. No. B2518373
CAS RN: 1322604-89-6
M. Wt: 230.315
InChI Key: MGOPJBSNTQBTTF-UHFFFAOYSA-N
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Description

The compound "2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine" is not directly mentioned in the provided papers. However, the papers do discuss various benzimidazole derivatives, which are chemically related to the compound . Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings, and they are known for their wide range of biological activities, including antitumoral and antiviral properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole ring system followed by functionalization at specific positions on the ring. For example, the synthesis of 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one was achieved by reacting 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation . Similarly, the synthesis of the PARP inhibitor ABT-888 involved the introduction of a cyclic amine-containing side chain at the benzimidazole ring system .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can vary significantly depending on the substituents attached to the core structure. For instance, in the compound 1-Prop-2-ynyl-1H-benzimidazol-2-amine, the benzimidazol-2-amine and CH2—C≡CH units are not coplanar, which affects the overall molecular geometry and potentially the compound's biological activity . The molecular structure is further stabilized by intermolecular hydrogen bonding and π–π interactions, which contribute to the formation of a supramolecular structure .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often related to their biological mechanisms of action. For example, ABT-888, a benzimidazole carboxamide, exhibits potent inhibitory activity against PARP enzymes, which is crucial for its anticancer properties . The reactivity of these compounds can be influenced by the nature of the substituents and the electronic properties of the benzimidazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, ABT-888 is reported to be aqueous soluble and orally bioavailable, which are important properties for a drug candidate . The presence of different substituents can also affect properties such as solubility, stability, and the ability to form crystal structures with specific geometries, as seen in the case of 1-Prop-2-ynyl-1H-benzimidazol-2-amine .

Scientific Research Applications

Synthesis and Structural Analysis

Research on benzimidazole derivatives and related compounds involves their synthesis and structural analysis to understand their properties and potential applications. For instance, studies have shown methods to synthesize complexes derived from benzimidazole, providing insights into their vibrational and thermogravimetric properties, which are crucial for applications in materials science and catalysis (Patricio-Rangel et al., 2019). Similarly, the generation of a structurally diverse library of compounds via alkylation and ring closure reactions using benzimidazole derivatives underlines their versatility in synthetic chemistry (Roman, 2013).

Anticancer Activities

The investigation into the anticancer activities of pyrazino[1,2-a]benzimidazole derivatives demonstrates the pharmaceutical potential of these compounds. Some derivatives have shown significant anticancer activity, indicating their potential as therapeutic agents (Demirayak & Yurttaş, 2014). This aligns with the research on bis-benzimidazole compounds, where synthetic strategies were aimed at discovering anticancer lead compounds, highlighting the importance of these molecules in drug development (Rashid, 2020).

Material Modification and Applications

The functional modification of materials such as poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including benzimidazole derivatives, showcases the application of these compounds in developing new materials with enhanced properties. Such modifications have implications for medical applications, including drug delivery systems (Aly & El-Mohdy, 2015).

Synthesis of Heterocyclic Compounds

The development of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via Ugi reactions illustrates the chemical versatility of benzimidazole-related compounds in synthesizing a wide range of heterocyclic compounds. These findings have significant implications for the discovery and development of new pharmaceutical agents (Ghandi et al., 2010).

Mechanism of Action

properties

IUPAC Name

2-propan-2-yl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-9(2)16-5-6-17-12-4-3-10(14)7-11(12)15-13(17)8-16/h3-4,7,9H,5-6,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOPJBSNTQBTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN2C(=NC3=C2C=CC(=C3)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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